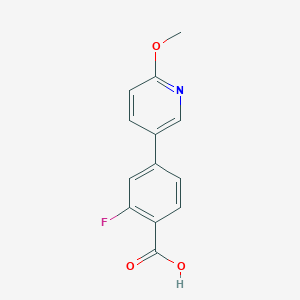

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-12-5-3-9(7-15-12)8-2-4-10(13(16)17)11(14)6-8/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZDUJBEZOVBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734281 | |

| Record name | 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-61-2 | |

| Record name | 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid molecular structure and weight

An In-Depth Technical Guide to 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid: A Key Building Block for Targeted Protein Degradation

Executive Summary

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a transformative modality, capable of addressing previously "undruggable" targets. This is primarily achieved through the design of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2] The modular synthesis of these complex molecules relies on a robust toolkit of chemical intermediates known as "building blocks." This guide provides a detailed technical overview of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, a key exemplar of such a building block, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, its strategic role in the synthesis of protein degraders, and a detailed experimental workflow for its incorporation into advanced molecular architectures.

Molecular Structure and Physicochemical Properties

A thorough understanding of a building block's fundamental characteristics is paramount for its effective application in complex multi-step syntheses. 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is a bi-aryl carboxylic acid featuring a fluorinated benzene ring linked to a methoxypyridine moiety. These structural features are not arbitrary; the fluorination can enhance metabolic stability and binding interactions, while the carboxylic acid serves as a critical chemical handle for conjugation.

Key Identifiers and Properties

The essential physicochemical data for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid are summarized below. This information is critical for reaction planning, characterization, and ensuring purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀FNO₃ | [3] |

| Molecular Weight | 247.22 g/mol | [4][5] |

| CAS Number | 370864-61-2 | [3] |

| IUPAC Name | 2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |

| Classification | Protein Degrader Building Block | [3] |

| Physical Form | White to off-white solid (typical) | |

| Storage | Room temperature, in a dry, well-sealed container | [3] |

Strategic Importance in Targeted Protein Degradation

The classification of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid as a "Protein Degrader Building Block" situates it at the forefront of modern medicinal chemistry.[3] Its utility is best understood within the context of the PROTAC mechanism.

The PROTAC Mechanism: A Primer

PROTACs are bifunctional molecules designed to induce the degradation of a target Protein of Interest (POI). They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[4][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[1][7] This event-driven, catalytic mechanism allows for sustained target knockdown with potentially lower doses compared to traditional inhibitors.[2]

Role as a Synthetic Intermediate

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid serves as a precursor or fragment for one of the key recognition moieties in a PROTAC. Its carboxylic acid group is an ideal anchor point for covalent attachment to a linker, which in turn is connected to the second ligand. The bi-aryl core structure is a common motif in pharmacologically active molecules, providing a rigid scaffold that can be oriented to achieve optimal binding with a target protein. While not definitively a ligand for a specific E3 ligase or POI on its own, its structure is representative of fragments used to build such ligands.

The workflow for constructing a PROTAC often involves the modular connection of these building blocks. The diagram below illustrates the conceptual flow of using a building block like the topic compound in a PROTAC synthesis.

Caption: Conceptual workflow for PROTAC synthesis using a carboxylic acid building block.

Experimental Protocol: Amide Coupling for Linker Attachment

The following protocol provides a detailed, self-validating methodology for conjugating 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid to an amine-terminated linker, a foundational step in PROTAC synthesis.[8][9]

Rationale and Causality

-

Reaction: Standard amide coupling. This reaction is chosen for its high efficiency, reliability, and the chemical stability of the resulting amide bond, which is crucial for a therapeutic agent.

-

Reagents:

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. It is preferred for its rapid reaction times and minimal side products.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the acidic species generated during the reaction, maintaining an optimal pH and preventing unwanted side reactions.

-

DMF (Dimethylformamide): A polar aprotic solvent chosen for its excellent ability to dissolve all reactants and facilitate the reaction.

-

Step-by-Step Methodology

Objective: To synthesize the amide conjugate between 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid and a representative amine-linker (e.g., Boc-amino-PEG2-amine).

Materials:

-

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq)

-

Boc-amino-PEG2-amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

TLC plates (Silica gel 60 F254)

-

LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring

-

Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄ for workup

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient conversion of the carboxylic acid to its activated ester form.

-

Coupling: Add the amine-linker (1.1 eq), dissolved in a small amount of anhydrous DMF, dropwise to the activated acid mixture.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. The disappearance of the starting carboxylic acid and the appearance of a new, higher molecular weight spot/peak corresponding to the product indicates a successful reaction. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF, HATU byproducts, and unreacted acid.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure amide product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is more than just a chemical reagent; it is an enabling tool for the advancement of targeted protein degradation. Its well-defined structure, featuring key functional groups for conjugation and potential bioactivity, makes it an invaluable asset for constructing libraries of novel PROTACs. As researchers continue to explore the vast therapeutic potential of TPD for cancer, neurodegenerative disorders, and infectious diseases, the demand for sophisticated, high-quality building blocks like this will only intensify. The methodologies and principles outlined in this guide provide a solid foundation for scientists to leverage this and similar molecules in their quest to develop the next generation of transformative medicines.

References

-

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, min 96%, 1 gram. [Link]

-

Ciulli, A. et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

-

Ciulli, A. et al. PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. [Link]

-

Henning, N. J. et al. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Hematology & Oncology. [Link]

-

Degrader Building Blocks | LYTAC & PROTAC Degraders - Bio-Techne. [Link]

-

Sun, N. et al. Recent advances in targeted protein degraders as potential therapeutic agents. Signal Transduction and Targeted Therapy. [Link]

-

Vazquez, Y. et al. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. [Link]

-

Henning, N. J. et al. (PDF) Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. ResearchGate. [Link]

-

Pettersson, M. & Crews, C. M. Targeted protein degradation: current and future challenges. FEBS Letters. [Link]

-

Al-Karaki, M. et al. (PDF) Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. ResearchGate. [Link]

-

Al-Karaki, M. et al. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Journal of Controlled Release. [Link]

-

Tinworth, C. P. et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid as a Protein Degrader Building Block

Introduction: The Dawn of Targeted Protein Degradation

For decades, the dominant paradigm in drug discovery has been occupancy-based inhibition, where small molecules are designed to bind to the active site of a pathogenic protein and block its function. While immensely successful, this approach has limitations. It is estimated that approximately 80% of the human proteome is considered "undruggable" by conventional inhibitors because many proteins lack well-defined binding pockets or their function is mediated by protein-protein interactions.[1]

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy that circumvents these challenges.[2][3] Instead of merely inhibiting a target protein, TPD co-opts the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[4] This approach offers several advantages, including the ability to target previously intractable proteins, the potential for more profound and durable pharmacological effects, and the possibility of overcoming drug resistance.[2]

At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[5][6][7] This guide provides a deep technical dive into a key chemical scaffold, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid , and its application as a versatile building block in the rational design and synthesis of novel protein degraders.

Chapter 1: The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are modular molecules comprising three key components: a ligand that binds to the POI, a second ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[1][6][7] The mechanism is elegant in its simplicity: the PROTAC induces proximity between the POI and the E3 ligase, forming a ternary complex.[6][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein degradation.[8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The choice of the E3 ligase ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and overall drug-like properties.[5][9] While over 600 E3 ligases exist in the human genome, only a handful, including Von Hippel-Lindau (VHL), Cereblon (CRBN), inhibitors of apoptosis proteins (IAPs), and MDM2, have been extensively leveraged for PROTAC design due to the availability of well-characterized small molecule binders.[5][6][9][10]

Chapter 2: 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid: A Core Building Block

The design and synthesis of PROTACs can be a complex, empirical process. To streamline this, the field has widely adopted a modular approach using "building blocks"—pre-synthesized ligand-linker conjugates that can be readily coupled to a POI ligand.[1][11][12] 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid represents such a foundational scaffold, offering key chemical features for incorporation into protein degraders.

Chemical Properties and Structural Rationale

While a specific public database entry for "2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid" is not available, its isomers like 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid provide insight into its core structure.[13][14]

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO₃ |

| Molecular Weight | ~247.22 g/mol |

| Key Functional Groups | Carboxylic Acid (-COOH), Pyridine Ring, Fluoro (-F) group, Methoxy (-OCH₃) group |

The strategic placement of these functional groups makes this molecule an attractive starting point for degrader synthesis:

-

Carboxylic Acid: This group is a versatile chemical handle, ideal for forming stable amide bonds with amine-functionalized linkers, a common strategy in PROTAC assembly.

-

Fluorine Atom: The introduction of fluorine can significantly modulate the physicochemical properties of a molecule. It can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase cell permeability.

-

Methoxy Pyridine Moiety: The pyridine ring is a common feature in bioactive molecules and can participate in hydrogen bonding and π-stacking interactions within a protein's binding pocket. The methoxy group can further fine-tune electronic properties and solubility.

Generalized Synthesis Pathway

The synthesis of this class of compounds typically involves multi-step organic reactions. While a specific protocol for the title compound is proprietary, a generalized workflow can be inferred from related syntheses, such as those for other fluorinated benzoic acids.[15][16] A plausible route could involve a Suzuki or other cross-coupling reaction between a boronic acid derivative of methoxypyridine and a di-halogenated benzoic acid precursor, followed by selective functional group manipulations.

Figure 2: A generalized synthetic workflow for the building block.

Chapter 3: Experimental Application: From Building Block to Validated PROTAC

The true value of a building block lies in its utility. This chapter outlines the comprehensive workflow for designing, synthesizing, and validating a novel PROTAC using 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid as a core component. This process represents a self-validating system, where each step provides critical data to justify proceeding to the next.

PROTAC Design and Synthesis Workflow

The modular nature of PROTACs allows for a systematic, library-based approach to discover an effective degrader.

Figure 3: Workflow for PROTAC library synthesis and validation.

Step-by-Step Synthesis Protocol (Generalized Amide Coupling):

-

Activation of Carboxylic Acid: Dissolve 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF). Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

-

First Coupling: To the activated ester solution, add the desired amine-terminated linker (1.0 eq). Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

-

Purification: Upon completion, purify the resulting ligand-linker conjugate using reverse-phase HPLC.

-

Second Coupling: Repeat the activation and coupling steps, reacting the other end of the purified ligand-linker conjugate with the selected POI ligand.

-

Final Purification & Characterization: Purify the final PROTAC molecule by HPLC. Confirm its identity and purity using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Comprehensive Validation Cascade

A rigorous series of assays is essential to characterize a new PROTAC and understand its structure-activity relationship (SAR).[17][18]

Part 1: Biochemical and Biophysical Characterization

These assays confirm the fundamental molecular interactions required for PROTAC function.

| Assay Type | Technique(s) | Purpose | Key Parameters |

| Binary Binding | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[17][18][19][20] | Confirms the PROTAC binds independently to the POI and the E3 Ligase. | Kd (dissociation constant) |

| Ternary Complex Formation | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA[20] | Demonstrates the PROTAC's ability to bridge the POI and E3 ligase. | Ternary complex Kd, Cooperativity (α) |

| In Vitro Ubiquitination | Western Blot for Ubiquitin, High-throughput ubiquitination assays[21] | Confirms that ternary complex formation leads to POI ubiquitination. | Ubiquitinated POI levels |

Part 2: Cellular Activity Assessment

These assays evaluate the PROTAC's performance in a biologically relevant environment.

Protocol: Western Blot for Protein Degradation

-

Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.

-

Treatment: Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration in the lysates using a BCA assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software. Normalize POI levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.

From this data, two critical parameters are derived:

-

DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation achieved.

Additional cellular assays include:

-

Live-Cell Degradation Assays: Using reporter systems like NanoLuc® or HaloTag® fused to the POI allows for real-time kinetic measurements of degradation.[22]

-

Functional Assays: Cell viability, proliferation, or apoptosis assays can measure the downstream biological consequence of degrading the POI.

Part 3: In Vivo Evaluation

The most promising PROTAC candidates from cellular assays are advanced to in vivo studies to assess their therapeutic potential.[]

-

Pharmacokinetics (PK): Determines the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in an animal model.[]

-

Pharmacodynamics (PD): Measures the extent and duration of POI degradation in relevant tissues (e.g., tumors) following PROTAC administration.[][24]

-

Efficacy Studies: In disease models (e.g., tumor xenografts), the PROTAC's ability to inhibit disease progression (e.g., reduce tumor volume) is evaluated.[][24]

Chapter 4: Advanced Concepts and Future Outlook

The field of TPD is rapidly evolving. Building blocks like 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid can be adapted for next-generation degrader technologies.

-

Covalent PROTACs: For challenging targets with shallow binding pockets, incorporating a reactive warhead into the PROTAC can enable covalent and irreversible binding to the POI, potentially leading to more sustained degradation.[8][25][26]

-

Expanding the E3 Ligase Toolbox: Efforts are underway to develop ligands for novel E3 ligases, which could offer tissue-specific degradation or overcome resistance mechanisms.[9][10][27]

-

Beyond PROTACs: The principles of induced proximity are being applied to other modalities, such as Lysosome-Targeting Chimeras (LYTACs) for degrading extracellular proteins and molecular glues, which induce novel protein-protein interactions.[3][28][29]

Conclusion

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is more than just a chemical compound; it is a key enabler in the quest to drug the undruggable. Its well-defined structure, versatile chemical handles, and favorable physicochemical properties make it an exemplary building block for the modular construction of PROTACs. By following a rigorous, self-validating workflow of synthesis, biochemical characterization, and cellular validation, researchers can leverage this and similar scaffolds to develop potent and selective protein degraders, pushing the boundaries of modern medicine. The continued innovation in building block chemistry will be a driving force in unlocking the full therapeutic potential of targeted protein degradation.

References

- Ottis, P., et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Vertex AI Search.

- Al-Shakran, M., et al. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - Discovery. The University of Dundee Research Portal.

- Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.

- Testa, A., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.

- BOC Sciences.

- Garg, A., et al. (2021).

- Precise PEG. E3 Ligase Ligands in PROTAC.

- Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.

- Marin Biologic Laboratories.

- Bio-Techne.

- Promega Corporation.

- Matyskiela, M., et al. (2013). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. PMC - NIH.

- Whyte, B. (2024).

- Reaction Biology.

- Lu, M., et al. (2022).

- Tinworth, C., et al. (2019). Protein degradation through covalent inhibitor-based PROTACs. RSC Publishing.

- Ciulli, A. (2021).

- Han, X., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. PMC.

- Benchchem. PROTAC In Vivo Experiments: Technical Support Center.

- Ciulli, A., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.

- LifeSensors.

- Lu, M., et al. (2022).

- Hughes, S., et al. (2026). Covalent chemistry in targeted protein degradation.

- Sigma-Aldrich.

- Sigma-Aldrich. Protein Degrader Building Blocks.

- PubChem. 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid.

- PubChem. 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid.

- Life Chemicals. (2023).

- Precise PEG. Targeted Protein Degrader Building Blocks.

- Kim, D., et al. (2024).

- Sun, X., et al. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. PMC - PubMed Central.

- National Center for Biotechnology Information. (2013). N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide.

- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Békés, M., et al. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Biological Chemistry.

- Tocris Bioscience.

- Wang, Y., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. PMC.

- ResearchGate. (2010). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- NJ Bio, Inc. (2025). Targeted Protein Degraders.

- ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njbio.com [njbio.com]

- 4. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. marinbio.com [marinbio.com]

- 9. precisepeg.com [precisepeg.com]

- 10. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]

- 11. Protein Degrader Building Blocks [sigmaaldrich.com]

- 12. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 13. 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid | C13H10FNO3 | CID 177747258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid | C13H10FNO3 | CID 177747260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 16. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. portlandpress.com [portlandpress.com]

- 21. lifesensors.com [lifesensors.com]

- 22. Protein Degradation and PROTACs [worldwide.promega.com]

- 24. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protein degradation through covalent inhibitor-based PROTACs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Potential Role of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid in Targeted Protein Degradation: A Technical Guide

Introduction: The Dawn of a New Therapeutic Modality

Targeted Protein Degradation (TPD) has emerged as a transformative strategy in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to the complete removal of disease-causing proteins.[1][2] By co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), TPD agents can selectively eliminate proteins that were once considered "undruggable."[1][2] This is achieved through the use of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]

This technical guide delves into the potential role of a specific small molecule, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid , within the framework of TPD. While this molecule is not yet established as a key player in the field, its structural motifs suggest several plausible applications as a building block or fragment in the rational design of novel protein degraders. This document will provide researchers, scientists, and drug development professionals with a comprehensive analysis of its potential, grounded in the fundamental principles of TPD.

Core Concepts in Targeted Protein Degradation

The UPS is a cornerstone of cellular protein homeostasis, responsible for the degradation of misfolded or no-longer-needed proteins. This process involves a three-enzyme cascade (E1, E2, and E3) that culminates in the covalent attachment of ubiquitin to the target protein.[2] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[3] TPD technologies hijack this system through two primary mechanisms:

-

PROTACs: These are heterobifunctional molecules composed of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][5] By bringing the POI and E3 ligase into close proximity, PROTACs facilitate the ubiquitination and degradation of the POI.[5]

-

Molecular Glues: These are smaller, monovalent molecules that induce a conformational change in an E3 ligase or a target protein, creating a new binding interface that promotes the formation of a stable ternary complex, leading to the target's degradation.

The design and efficacy of these degraders are heavily influenced by the choice of E3 ligase, the affinity of the warhead for the POI, and the composition of the linker.[5][6]

Deconstructing 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid: A Fragment-Based Analysis

While direct evidence for the role of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid in TPD is not yet prevalent in published literature, a detailed examination of its constituent fragments provides valuable insights into its potential applications.

| Feature | Chemical Moiety | Potential Role in TPD | Rationale |

| Scaffold | Biaryl (Fluorinated Phenyl linked to Methoxypyridine) | Core structure for a warhead or E3 ligase ligand | Biaryl scaffolds are common in medicinal chemistry for providing a rigid framework for orienting functional groups for optimal protein binding. |

| Functionality 1 | 2-Fluoro-benzoic acid | Component of a warhead or linker attachment point | The fluorine atom can enhance binding affinity and improve metabolic stability.[7] The carboxylic acid provides a handle for linker attachment. |

| Functionality 2 | 6-Methoxy-pyridin-3-yl | Component of a warhead or E3 ligase ligand | The pyridine ring can participate in hydrogen bonding and pi-stacking interactions within a protein binding pocket. The methoxy group can also influence binding and solubility. |

Hypothetical Role as a Warhead Fragment

The biaryl structure of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid could serve as a foundational scaffold for a novel warhead targeting a specific protein of interest. The fluorinated benzoic acid and methoxypyridine moieties could be tailored to interact with a protein's binding pocket. The carboxylic acid group is a particularly useful feature, providing a clear vector for the attachment of a linker, which would then be connected to an E3 ligase ligand to form a complete PROTAC.

Potential as a Linker Component

While less likely to be the entire linker, the fluorinated benzoic acid portion could be incorporated into more complex linker structures.[6][8] The rigidity of the phenyl ring could help to control the spatial orientation of the warhead and E3 ligase ligand, which is a critical factor for efficient ternary complex formation.[6]

Exploration as a Novel E3 Ligase Ligand Fragment

The universe of E3 ligase ligands is continuously expanding, with researchers actively seeking novel scaffolds to recruit different E3 ligases beyond the commonly used VHL and Cereblon.[9][10] The methoxypyridine moiety of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid could potentially be explored as a fragment for developing new E3 ligase ligands. Fragment-based screening approaches could be employed to determine if this chemical motif has any affinity for the ligand-binding pockets of various E3 ligases.

Experimental Workflows for Functional Validation

To investigate the potential of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid in TPD, a systematic experimental approach is required.

Workflow 1: Synthesis of a PROTAC Library

This workflow outlines the steps to synthesize a library of PROTACs using 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid as a hypothetical warhead.

Caption: PROTAC Synthesis and Screening Workflow.

Protocol: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTACs for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.

Conclusion and Future Directions

While 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is not a recognized agent in targeted protein degradation, its chemical structure presents intriguing possibilities for its use as a building block in the design of novel PROTACs or other protein degraders. The biaryl scaffold, coupled with the synthetically tractable carboxylic acid and the potential for protein-ligand interactions offered by the fluorinated and methoxylated rings, makes it a candidate for fragment-based drug discovery campaigns in the TPD space.

Future research should focus on the systematic evaluation of this molecule and its derivatives through the synthesis of focused libraries and rigorous biological testing. Such efforts will be instrumental in determining if this chemical entity can be harnessed to expand the growing arsenal of therapeutics that leverage the power of targeted protein degradation.

References

- WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google P

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (URL: Not available)

-

2-Fluoro-4-(2-methylpyridin-3-yl)benzoic acid - PubChem. (URL: [Link])

-

Current strategies for the design of PROTAC linkers: a critical review - PubMed. (URL: [Link])

- WO2019099868A2 - Degraders and degrons for targeted protein degrad

-

2-Fluoro-4-(4-methyl-3-pyridinyl)benzoic acid - PubChem. (URL: [Link])

- CN112239469B - Targeted protein degradation c-Met degradation agent and preparation method and application thereof - Google P

-

Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (URL: [Link])

-

E3 ligase ligand chemistries: from building blocks to protein degraders - RSC Publishing. (URL: [Link])

-

Discovery of E3 Ligase Ligands for Target Protein Degradation - MDPI. (URL: [Link])

- US20230398224A1 - Targeted plasma protein degradation - Google P

-

E3 Ligase Ligands in PROTAC - Precise PEG. (URL: [Link])

-

Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: [Link])

-

Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases - Journal of Medicinal Chemistry - ACS Figshare. (URL: [Link])

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

-

Recent PROTAC Patent Publications and Target Proteins - Marin Biologic Laboratories. (URL: [Link])

-

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid - 南江生物. (URL: [Link])

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P

-

Targeted Protein Degradation by Small Molecules - PMC - NIH. (URL: [Link])

-

(PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. (URL: [Link])

-

2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid - PubChem. (URL: [Link])

-

Targeted Protein Degraders - NJ Bio, Inc.. (URL: [Link])

-

Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality - ScienceOpen. (URL: [Link])

-

Targeted Protein Degradation Approaches and Applications - BPS Bioscience. (URL: [Link])

-

Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial - Lirias. (URL: [Link])

Sources

- 1. njbio.com [njbio.com]

- 2. scienceopen.com [scienceopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]

An In-Depth Technical Guide to the Exploratory Study of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Abstract

This technical guide outlines a comprehensive strategy for the exploratory study of the novel small molecule, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and chemical biology, this guide details the rationale, synthesis, and a multi-tiered screening cascade to elucidate the compound's potential as a therapeutic agent. The structural motifs of the molecule, specifically the fluorinated benzoic acid and methoxypyridine moieties, suggest a strong hypothesis for its activity as a kinase inhibitor. This guide provides detailed, field-proven protocols for its synthesis, in vitro characterization, and subsequent in vivo evaluation, establishing a self-validating system for inquiry.

Introduction and Rationale

The confluence of a fluorinated benzoic acid and a methoxypyridine ring in a single molecular entity presents a compelling case for investigation. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] The benzoic acid moiety is a common feature in a multitude of biologically active compounds, including those with anticancer properties.[2] Furthermore, the pyridine ring is a ubiquitous scaffold in numerous pharmaceuticals, with its nitrogen atom capable of crucial hydrogen bonding interactions with biological targets.[3] The combination of these fragments suggests that 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid possesses a pharmacophore with the potential to interact with specific biological targets, most notably protein kinases.[4][5]

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule inhibitors that target the ATP-binding site of kinases are a cornerstone of modern oncology.[6] The proposed exploratory study is therefore designed to systematically evaluate the druglikeness of this compound and to identify its biological targets and mechanism of action, with a primary focus on kinase inhibition.

Druglikeness Assessment (Lipinski's Rule of Five)

A preliminary in silico assessment of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid against Lipinski's Rule of Five provides an early indication of its potential as an orally bioavailable drug.[7][8]

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 247.22 g/mol | < 500 Da | Yes |

| LogP (octanol-water partition coefficient) | ~2.4 | < 5 | Yes |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2 from carboxylic acid, 1 from pyridine nitrogen, 1 from methoxy oxygen) | ≤ 10 | Yes |

The compound's compliance with all four of Lipinski's rules suggests favorable physicochemical properties for oral absorption and cell permeability, warranting further investigation.[9][10]

Synthesis and Characterization

The synthesis of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of biaryl compounds.[4][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. nbinno.com [nbinno.com]

- 4. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to the Biological Activity of 2-Fluoro-4-(pyridin-3-yl)benzoic Acid Derivatives

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 2-fluoro-4-(pyridin-3-yl)benzoic acid scaffold represents a compelling example of such a design, merging three key components known to impart favorable biological properties: a benzoic acid moiety, a pyridine ring, and a fluorine substituent. While the specific compound, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, has limited publicly available biological data, the broader class of 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives is of significant interest due to the established activities of structurally similar molecules. This guide will provide an in-depth technical overview of the potential biological activities of this class of compounds, drawing on evidence from related chemical series to infer mechanisms of action, guide experimental design, and discuss structure-activity relationships.

The benzoic acid core is a common feature in a multitude of biologically active compounds, including a wide array of anticancer agents.[1][2][3] Its carboxylic acid group can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can serve as a hydrogen bond acceptor and improve aqueous solubility.[4] The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5][6] The convergence of these three motifs in the 2-fluoro-4-(pyridin-3-yl)benzoic acid scaffold suggests a high potential for potent and selective biological activity, particularly in the realms of kinase inhibition and cancer therapy.

This guide is intended for researchers, scientists, and drug development professionals. It will synthesize current knowledge, provide detailed experimental protocols for evaluating key biological activities, and offer insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

Inferred Biological Activities and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, the 2-fluoro-4-(pyridin-3-yl)benzoic acid scaffold is predicted to primarily exhibit kinase inhibitory and anticancer properties.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[7] Dysregulation of kinase activity is a frequent driver of various diseases, most notably cancer, making them a major class of therapeutic targets.[2][7] Several lines of evidence suggest that 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives are likely to function as kinase inhibitors.

A study on 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids, which bear a strong resemblance to the scaffold , identified potent inhibitors of Casein Kinase 2 (CSNK2A) with antiviral activity.[8] This finding highlights the potential of the substituted phenyl/pyridinyl-benzoic acid framework to occupy the ATP-binding pocket of kinases. The 4'-carboxyphenyl group was determined to be optimal for CSNK2A activity, with little tolerance for modification.[8] Furthermore, the introduction of a 3-fluoro group on the benzoic acid moiety was shown to restore CSNK2A activity in analogs where the carboxylic acid was modified.[8]

Derivatives of 4-(thiazol-5-yl)benzoic acid have also been developed as potent protein kinase CK2 inhibitors.[9] This further supports the notion that the benzoic acid component is a key pharmacophore for this target class. Additionally, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative was identified as a selective Aurora A kinase inhibitor, demonstrating that the fluorinated benzoic acid-containing heterocyclic core can be adapted to target different kinases.[10]

The likely mechanism of action for kinase inhibition by these compounds is competitive inhibition at the ATP-binding site. The heterocyclic core (e.g., pyridine) would act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors. The substituted benzoic acid portion would then extend into the active site, where the carboxylic acid and other substituents can form additional interactions, contributing to potency and selectivity.

}

Anticancer Activity

The potential for kinase inhibition strongly suggests that 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives could possess significant anticancer activity. Many clinically successful anticancer drugs are kinase inhibitors. Beyond kinase inhibition, other mechanisms may contribute to the anticancer effects of this class of compounds.

Benzoic acid derivatives, in general, have been extensively investigated for their anticancer properties.[1][3] For instance, novel pyrazole-3(5)-carboxylic acid derivatives have demonstrated promising anticancer activity against various cancer cell lines in MTT assays.[11] Similarly, new pyridocarbazole derivatives have shown potent in vitro anticancer activity.[12]

Another potential mechanism of anticancer activity for this scaffold is the disruption of microtubule dynamics. The compound 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt has been shown to inhibit de novo pyrimidine nucleotide biosynthesis, leading to cytotoxicity in human colon tumor cells.[13] While not a direct interaction with tubulin, this highlights that fluorinated quinoline carboxylic acids can have potent anticancer effects through various mechanisms.

A summary of the potential biological activities and the corresponding IC50 values for structurally related compounds is presented in Table 1.

| Compound Class/Derivative | Biological Target/Activity | IC50 Values | Reference |

| 4-(thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2α | 0.014-0.017 µM | [9] |

| 4-(thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2α' | 0.0046-0.010 µM | [9] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Potent Inhibition (IC50 not specified) | [10] |

| Pyrazole-3(5)-carboxylic acid derivatives | Anticancer (various cell lines) | Varies by compound and cell line | [11] |

| Pyridocarbazole derivatives | Anticancer (various cell lines) | More potent than ellipticine | [12] |

| 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines | PIKfyve Kinase | Low nM range | [14] |

Table 1: Biological Activities of Structurally Related Compounds

Structure-Activity Relationships (SAR)

The biological activity of 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and benzoic acid rings. Based on studies of analogous series, several key SAR trends can be inferred.

For kinase inhibitory activity, the carboxylic acid group on the benzoic acid ring appears to be crucial for potent activity, likely forming key interactions within the ATP-binding site.[8] Modifications at this position, such as conversion to an amide or sulfonamide, can lead to a loss of activity.[8] The presence of a fluorine atom at the 2-position of the benzoic acid ring is a common feature in many biologically active compounds and is expected to enhance activity, potentially through increased binding affinity or improved metabolic stability.[5][6]

Substituents on the pyridine ring also play a critical role in determining potency and selectivity. In the case of isothiazolo[4,3-b]pyridines as PIKfyve inhibitors, the introduction of electron-donating groups like methyl and methoxy on the pyridinyl ring resulted in potent inhibitors.[14] This suggests that for the 2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid scaffold, the 6-methoxy group on the pyridine ring is likely to be a favorable substitution for biological activity.

Experimental Protocols

To evaluate the predicted biological activities of 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.[7]

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test compounds

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

-

Kinase Reaction: a. In a 96-well plate, add the serially diluted test compound or DMSO control to each well. b. Add the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding the substrate/ATP mixture to each well. d. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

}

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules over time using a fluorescent reporter.[17][18]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Fluorescent reporter dye

-

Test compounds

-

Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

Black 96-well plates

-

Fluorescence microplate reader with temperature control

Protocol:

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

-

Assay Setup: a. Pre-warm the microplate reader to 37°C. b. Add the test compound, controls, or vehicle to the appropriate wells of the 96-well plate.

-

Initiation of Polymerization: a. To initiate the reaction, add the ice-cold tubulin reaction mix to each well. b. Immediately place the plate in the pre-warmed microplate reader.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The rate and extent of polymerization can be quantified to determine the effect of the test compounds.[17]

Conclusion

The 2-fluoro-4-(pyridin-3-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, derivatives of this class are likely to exhibit potent kinase inhibitory and anticancer activities. The strategic combination of the benzoic acid, pyridine, and fluorine moieties provides a rich platform for further optimization through medicinal chemistry efforts. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds and the elucidation of their mechanisms of action. Further investigation into the structure-activity relationships of this scaffold will be crucial for designing next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

- BenchChem. (2025).

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

- Roche. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.

- Bio-protocol. (n.d.).

- Abcam. (n.d.). MTT assay protocol. Abcam.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Vasile, S., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 555-566.

- ResearchGate. (2025). MTT Proliferation Assay Protocol.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Giamas, G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123.

- Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019.

- Lee, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.

- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.

- MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- White, A. D., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry, 14(12), 2465-2475.

- National Institutes of Health. (2014). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 9: Synthesis, characterization and molecular modeling of pyridinyl isosteres of N-BPE-8-CAC (1), a high affinity ligand for opioid receptors. Bioorganic & Medicinal Chemistry, 22(1), 335-343.

- Kaczmarek, Ł., et al. (2008). New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity. Acta Poloniae Pharmaceutica, 65(4), 451-457.

- Preprints.org. (2023).

- PubMed. (2021). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. PubMed.

- PubChem. (n.d.). 2-Fluoro-3-(3-fluoro-4-pyridinyl)benzoic acid. PubChem.

- PubChem. (n.d.). 2-Fluoro-4-(4-methyl-3-pyridinyl)benzoic acid. PubChem.

- MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.

- ResearchGate. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.

- National Institutes of Health. (2022). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114488.

- PubMed. (2014).

- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.

- International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.

- MDPI. (2021). 2-(3-Bromophenyl)

- PubChem. (n.d.). 2-Fluoro-4-(3-methoxy-2-pyridinyl)benzoic acid. PubChem.

- BenchChem. (n.d.). 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 3. preprints.org [preprints.org]

- 4. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 9: Synthesis, characterization and molecular modeling of pyridinyl isosteres of N-BPE-8-CAC (1), a high affinity ligand for opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro kinase assay [protocols.io]

- 14. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. maxanim.com [maxanim.com]

An In-depth Technical Guide to 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid in Medicinal Chemistry

Foreword: The Rise of Targeted Protein Degradation and the Pivotal Role of Key Building Blocks

The landscape of modern drug discovery is undergoing a paradigm shift, moving beyond simple inhibition to targeted modulation of cellular processes. Among the most exciting advancements is the emergence of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The success of this technology hinges on the rational design of heterobifunctional molecules, which are comprised of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker.[1]

This guide focuses on a critical component in the construction of many potent and selective PROTACs: 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid . This seemingly simple biaryl carboxylic acid has established itself as a cornerstone building block for the synthesis of high-affinity ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1][2] Through an in-depth exploration of its synthesis, mechanism of action, and application in PROTAC development, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the significance and practical utility of this essential molecule in the ever-evolving field of medicinal chemistry.

Physicochemical Properties and Structural Rationale

At its core, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is a tailored molecular scaffold, with each functional group playing a deliberate role in its utility as a VHL ligand precursor.

| Property | Value | Reference |

| Molecular Formula | C13H10FNO3 | |

| Molecular Weight | 247.22 g/mol | |

| CAS Number | 370864-61-2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol |

The key structural features that underpin its function include:

-

The Biaryl Core: The connection between the fluorinated benzoic acid and the methoxypyridine ring creates a rigidified scaffold that correctly orients the key binding motifs within the VHL ligand binding pocket.

-

The Carboxylic Acid: This functional group serves as the primary attachment point for the linker, which will ultimately connect the VHL ligand to the target protein ligand in the final PROTAC molecule.

-

The 2-Fluoro Substituent: The fluorine atom on the benzoic acid ring is not merely a passive substituent. It can engage in favorable interactions within the VHL binding pocket and can also modulate the physicochemical properties of the molecule, such as its pKa and lipophilicity, which can influence cell permeability and pharmacokinetic properties of the resulting PROTAC.

-

The 6-Methoxypyridin-3-yl Moiety: This heterocyclic ring system is a crucial component for achieving high-affinity binding to VHL. The methoxy group and the pyridine nitrogen are key pharmacophoric elements that participate in a network of hydrogen bonds and van der Waals interactions within the VHL active site.

Synthesis of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid: A Strategic Approach

The synthesis of this biaryl compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction provides a convergent and efficient route to the desired product. The general strategy involves the coupling of a fluorinated benzoic acid derivative with a methoxypyridine boronic acid or ester, or vice versa.

A plausible and commonly employed synthetic route is outlined below:

Figure 1: General workflow for the synthesis of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard Suzuki-Miyaura coupling conditions and the synthesis of analogous compounds. Researchers should optimize conditions for their specific setup.

Step 1: Preparation of Reactants

-

4-Bromo-2-fluorobenzoic acid: This starting material is commercially available or can be synthesized from 2-fluoro-4-bromotoluene via oxidation with reagents such as potassium permanganate.[3]

-

6-Methoxypyridin-3-ylboronic acid: This boronic acid derivative is also commercially available.

Step 2: Suzuki-Miyaura Coupling Reaction

-

To a reaction vessel, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 6-methoxypyridin-3-ylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

-

Add a suitable base, typically an aqueous solution of potassium carbonate (K2CO3, 2.0-3.0 eq).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Dilute the reaction mixture with water and acidify to a pH of approximately 3-4 with aqueous HCl.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid.

Application in PROTAC Development: The Gateway to VHL Ligands

The primary utility of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is as a key intermediate in the synthesis of VHL ligands. The carboxylic acid moiety serves as a handle for amide bond formation with the core of the VHL ligand, which is typically derived from hydroxyproline.

Figure 2: Conceptual workflow for the incorporation of the benzoic acid into a VHL-based PROTAC.

Mechanism of VHL-mediated Targeted Protein Degradation

Once incorporated into a PROTAC, the VHL ligand derived from 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid facilitates the recruitment of the VHL E3 ubiquitin ligase to a target protein of interest. This induced proximity leads to the formation of a ternary complex (Target Protein - PROTAC - VHL), which triggers the ubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Figure 3: The catalytic cycle of PROTAC-mediated protein degradation via VHL recruitment.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid are often proprietary, general principles for VHL ligand design provide valuable insights:

-

Fluorine Substitution: The position and number of fluorine atoms on the benzoic acid ring can significantly impact binding affinity and cell permeability. The 2-fluoro substitution is a common and effective feature in many potent VHL ligands.

-

Pyridine Ring Modifications: Alterations to the methoxy group on the pyridine ring, such as replacement with other small alkyl groups or hydrogen bond acceptors/donors, can modulate binding affinity and selectivity.

-

Linker Attachment Point: The carboxylic acid provides a robust and predictable point for linker attachment. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.

Conclusion and Future Perspectives

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid has cemented its place as an indispensable tool in the medicinal chemist's arsenal for the development of VHL-based PROTACs. Its well-defined structure, synthetic accessibility, and proven utility in generating high-affinity VHL ligands make it a go-to building block for researchers in the field of targeted protein degradation. As the exploration of PROTACs continues to expand to new and challenging drug targets, the demand for versatile and highly functionalized building blocks like this benzoic acid derivative will undoubtedly grow. Future research may focus on developing novel analogs with improved pharmacokinetic properties, exploring alternative coupling strategies for its synthesis, and incorporating it into next-generation protein degraders with enhanced tissue specificity and reduced off-target effects. The continued innovation in the design and synthesis of such key molecular fragments will be a driving force in unlocking the full therapeutic potential of targeted protein degradation.

References

-

FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved January 19, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Fine Chemicals. (n.d.). 4-Bromo-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Fine Chemicals. Retrieved January 19, 2026, from [Link]

-

PubMed. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Retrieved January 19, 2026, from [Link]

-

Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

-

cata log.lib.ky. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved January 19, 2026, from [Link]

-

RSC Advances. (n.d.). Palladium-catalyzed Suzuki cross-coupling of N′-mesyl arylhydrazines with arylboronic acids. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved January 19, 2026, from [Link]

Sources